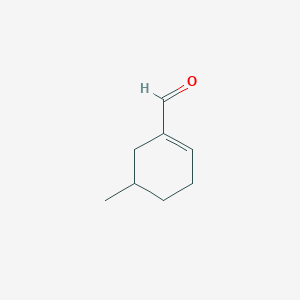
5-Methylcyclohex-1-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylcyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring a methyl group and an aldehyde functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylcyclohex-1-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 5-methylcyclohex-1-ene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the oxidation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
5-Methylcyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens (Cl2, Br2)
Major Products Formed
Oxidation: 5-Methylcyclohex-1-ene-1-carboxylic acid
Reduction: 5-Methylcyclohex-1-ene-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
5-Methylcyclohex-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methylcyclohex-1-ene-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. In biological systems, the compound may interact with enzymes that catalyze aldehyde transformations, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylcyclohex-1-ene-1-carbaldehyde
- 3-Methylcyclohex-1-ene-1-carbaldehyde
- 4-Methylcyclohex-1-ene-1-carbaldehyde
Uniqueness
5-Methylcyclohex-1-ene-1-carbaldehyde is unique due to the specific position of the methyl group and the aldehyde functional group on the cyclohexene ring. This structural arrangement imparts distinct reactivity and properties compared to its isomers. The compound’s ability to undergo selective oxidation, reduction, and substitution reactions makes it valuable in various chemical processes.
Properties
CAS No. |
82297-57-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
ZOPZRKJZKZVIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















